Cas no 92-69-3 (4-Hydroxybiphenyl)

4-Hydroxybiphenyl (C12H10O) ist eine organische Verbindung aus der Klasse der aromatischen Hydroxyverbindungen. Diese farblose bis leicht gelbliche kristalline Substanz zeichnet sich durch ihre hohe chemische Stabilität und gute Löslichkeit in organischen Lösungsmitteln wie Ethanol und Ether aus. Als wichtiges Zwischenprodukt in der chemischen Synthese wird es häufig in der Herstellung von Flüssigkristallen, UV-Stabilisatoren und pharmazeutischen Wirkstoffen eingesetzt. Seine phenolische Hydroxylgruppe ermöglicht gezielte Derivatisierungen, wodurch es vielseitig in der Feinchemie anwendbar ist. Aufgrund seiner reinen Qualität und reproduzierbaren Eigenschaften eignet es sich besonders für anspruchsvolle Forschungs- und Industrieprozesse.
4-Hydroxybiphenyl structure
4-Hydroxybiphenyl structure
Produktname:4-Hydroxybiphenyl
CAS-Nr.:92-69-3
MF:C12H10O
MW:170.207203388214
MDL:MFCD00002347
CID:34657
PubChem ID:7103

4-Hydroxybiphenyl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Phenylphenol
    • Biphenyl-4-ol
    • 4-Hydroxybiphenyl
    • 4-Biphenylol
    • P-HYDROXIDIPHENYL
    • p-Phenylphenol
    • 4-Phenylphenolneat
    • p-Hydroxydiphenyl
    • 4-Phenylphenols
    • [1,1'-Biphenyl]-4-ol
    • 1, 4-PHENYLPHENOL
    • 4-DIHYDROXYBIPHENYL
    • 4-Diphenylol
    • 4-hydroxy-1,1'-biphenyl
    • 4-HYDROXYBIPHENYL (4-PHENYLPHENOL)
    • 4-HYDROXYBIPHENYL(P-PHENYLPHENOL)
    • 4-HYDROXYDIPHENYL
    • BIPHENYL-4-OL FOR SYNTHESIS
    • Hydroxy diphenyl
    • PARAXENOL
    • Paraxenol
    • p-Biphenylol
    • p-hydroxybiphenyl
    • Tetrasin P 300
    • tetrosinp3
    • para-Phenylphenol
    • para-Hydroxydiphenyl
    • Phenol p-phenyl
    • 1-Hydroxy-4-phenylbenzene
    • Tetrosin P 300
    • 4-phenyl phenol
    • (1,1'-Biphenyl)-4-ol
    • Biphenyl, 4-hydroxy-
    • p-phenyl phenol
    • 4-HYDROXY-BIPHENYL
    • 4-Hydr
    • 4-Biphenylol (8CI)
    • 4-Hydroxy-1,1′-biphenyl
    • Daicarrier DK-CN
    • DK-CN
    • MK 1100
    • NSC 1858
    • P-PP
    • p-Xenol
    • P-PHENYLPHENOL [MI]
    • InChI=1/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13
    • CAS-92-69-3
    • EINECS 215-333-9
    • CHEMBL73380
    • AC-10045
    • CS-0008440
    • MFCD00002347
    • UNII-9P55LV4O0G
    • HMS1369I22
    • NCGC00249191-01
    • NS00007310
    • NSC-1858
    • CCRIS 1836
    • ChemDiv2_000198
    • 92-69-3
    • [1,1''-biphenyl]-4-ol
    • AB01331816-02
    • HSDB 5277
    • 4-Phenylphenol, 97%
    • WLN: QR DR
    • CHEBI:34422
    • EC 202-179-2
    • EN300-19707
    • 9P55LV4O0G
    • DTXSID7021152
    • DB-006896
    • 4-Phenylphenol, analytical standard
    • 4'-hydroxybiphenyl
    • F0138-0794
    • BBL009748
    • 4-phenyl-phenol
    • 1322-20-9
    • P0201
    • AKOS001582119
    • EINECS 202-179-2
    • STK087079
    • BDBM50149238
    • SCHEMBL38273
    • 4-Phenylphenol, purified by sublimation, 99%
    • UNII-50LH4BZ6MD
    • DTXCID601152
    • 4-BIPHENYLOL [HSDB]
    • D70652
    • 4-Phenylphenol-13C6
    • 446276-69-3
    • SR-01000395951
    • 4-hydroxy biphenyl
    • [1,1/'-biphenyl]ol
    • Z104474848
    • Tox21_302734
    • NCGC00249191-02
    • Phenol, p-phenyl
    • MK-1100
    • NCGC00256447-01
    • BIDD:ER0225
    • W-100277
    • SR-01000395951-1
    • Q27116056
    • NSC1858
    • DS-9793
    • 50LH4BZ6MD
    • AI3-00080
    • Tox21_202220
    • NCGC00259769-01
    • MDL: MFCD00002347
    • Inchi: 1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
    • InChI-Schlüssel: YXVFYQXJAXKLAK-UHFFFAOYSA-N
    • Lächelt: OC1C=CC(C2C=CC=CC=2)=CC=1
    • BRN: 1907452

Berechnete Eigenschaften

  • Genaue Masse: 170.07300
  • Monoisotopenmasse: 170.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 141
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Nadel oder blattartige feste.
  • Dichte: 1.0149 (rough estimate)
  • Schmelzpunkt: 164-166 °C (lit.)
  • Siedepunkt: 321 °C(lit.)
  • Flammpunkt: Fahrenheit: 320° f
    Celsius: 160° c
  • Brechungsindex: 1.6188 (estimate)
  • PH: 7 (0.7g/l, H2O, 20℃)
  • Löslichkeit: methanol: soluble50mg/mL, clear, colorless
  • Wasserteilungskoeffizient: 0.7 g/L (20 ºC)
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, strong bases, halogens. Combustible.
  • PSA: 20.23000
  • LogP: 3.05920
  • pka: 9.55(at 25℃)
  • Merck: 7305
  • Löslichkeit: Es ist fast unlöslich im Wasser, löslich in Ethanol, Ether, Aceton und löslich in Alkalilösung.

4-Hydroxybiphenyl Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN3077
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 38-51/53
  • Sicherheitshinweise: S26-S36/37-S61-S36
  • RTECS:DV5850000
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:9
  • Risikophrasen:R38; R51/53
  • TSCA:Yes
  • Verpackungsgruppe:III
  • Lagerzustand:Das Lager ist belüftet und trocken bei niedrigen Temperaturen und getrennt von Lebensmittelrohstoffen gelagert
  • Sicherheitsbegriff:9
  • PackingGroup:III

4-Hydroxybiphenyl Zolldaten

  • HS-CODE:29071900
  • Zolldaten:

    China Zollkodex:

    2907199090

    Übersicht:

    290799090 Andere Monophenole. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    290799090 andere Monophenole MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30.0%

4-Hydroxybiphenyl Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BAI LING WEI Technology Co., Ltd.
225018-25G
4-Hydroxybiphenyl, 99%
92-69-3 99%
25G
¥ 75 2022-04-26
BAI LING WEI Technology Co., Ltd.
225018-100G
4-Hydroxybiphenyl, 99%
92-69-3 99%
100G
¥ 238 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046840-500g
[1,1'-Biphenyl]-4-ol
92-69-3 98%
500g
¥236.00 2024-04-25
Apollo Scientific
OR954761-1Kg
4-Phenylphenol
92-69-3 95%
1kg
£115.00 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0201-100g
4-Hydroxybiphenyl
92-69-3 99.0%(GC)
100g
¥430.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P103A-500g
4-Hydroxybiphenyl
92-69-3 98%
500g
¥490.0 2022-05-30
Ambeed
A107909-100g
[1,1'-Biphenyl]-4-ol
92-69-3 97%
100g
$19.0 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002074-100g
4-Hydroxybiphenyl
92-69-3 99%
100g
¥95 2024-05-20
Apollo Scientific
OR954761-100g
4-Phenylphenol
92-69-3 99%
100g
£17.00 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12150-100g
[1,1-Biphenyl]-4-ol
92-69-3
100g
¥86.0 2021-09-08

4-Hydroxybiphenyl Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Tetra-μ3-hydroxytetra-μ3-oxotris[μ-[4-[10,15,20-tris(4-carboxyphenyl)-21H,23H-po… Solvents: Acetonitrile ,  Water ;  24 h, pH 7, rt
Referenz
Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groups
Toyao, Takashi; Ueno, Nana; Miyahara, Kenta; Matsui, Yasunori; Kim, Tae-Ho; et al, Chemical Communications (Cambridge, 2015, 51(89), 16103-16106

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2-Pyridinecarboxaldehyde (reaction products with amino-functionalized divinylbenzene-glycidyl methacrylate-styrene copolymer, palladium complex) ,  Palladium diacetate Solvents: Isopropanol ,  Water ;  0.33 h, 70 °C
Referenz
Synthesis of gel-type imino-amino functionalized methacrylate-styrene terpolymers as supports for palladium catalysts for the Suzuki-Miyaura reaction
Bester, Karol; Bukowska, Agnieszka; Bukowski, Wiktor, Applied Catalysis, 2012, 443, 443-444

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
Referenz
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; Murray, Paul M.; Turp, Edward R.; Tyler, Simon N. G.; Burn, Ross T., Tetrahedron, 2012, 68(30), 6010-6017

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Cellulose Solvents: Water ;  30 min, 100 °C
Referenz
Palladium Nanoparticle-Loaded Cellulose Paper: A Highly Efficient, Robust, and Recyclable Self-Assembled Composite Catalytic System
Zheng, Guangchao; Kaefer, Katharina; Mourdikoudis, Stefanos; Polavarapu, Lakshminarayana; Vaz, Belen; et al, Journal of Physical Chemistry Letters, 2015, 6(2), 230-238

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ;  3 h, 60 °C
Referenz
Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water
Li, Liuyi; Chen, Zhilin; Zhong, Hong; Wang, Ruihu, Chemistry - A European Journal, 2014, 20(11), 3050-3060

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid phenyl ester sulfatase Solvents: Water ;  20 min, pH 7.4, 25 °C
Referenz
Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activity
Kazancioglu, Elif Akin; Gueney, Murat; Sentuerk, Murat; Supuran, Claudiu T., Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(6), 880-885

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  12 h, rt → 80 °C
Referenz
A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, Green Chemistry, 2014, 16(5), 2587-2596

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  1 h, 70 °C
Referenz
Pd nanoparticles immobilized on PNIPAM-halloysite: highly active and reusable catalyst for Suzuki-Miyaura coupling reactions in water
Hong, Myeng Chan; Ahn, Hyunseok; Choi, Myung Chan; Lee, Yongwoo; Kim, Jongsik; et al, Applied Organometallic Chemistry, 2014, 28(3), 156-161

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Lignin Solvents: Water ;  0.5 h, 70 °C
Referenz
Palladium nanoparticles, stabilized by lignin, as catalyst for cross-coupling reactions in water
Coccia, Francesca; Tonucci, Lucia; d'Alessandro, Nicola; D'Ambrosio, Primiano; Bressan, Mario, Inorganica Chimica Acta, 2013, 399, 12-18

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium (silica-supported) Solvents: Ethanol ;  2 h, 77 °C
Referenz
Efficient Screening and Library Generation in Parallel C-C Coupling Reactions Mediated by Organosilica SiliaCat Palladium Catalysts
Pandarus, Valerica; Gingras, Genevieve; Beland, Francois; Ciriminna, Rosaria; Pagliaro, Mario, Organic Process Research & Development, 2012, 16(1), 117-122

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2,5-Pyridinedicarboxylic acid ,  Diisopropylethylamine ,  Nitric acid, indium(3+) salt, hydrate (3:1:4) Solvents: Ethanol ;  10 h, rt
Referenz
Double Insurance of Continuous Band Structure and N-C Layer Induced Prolonging of Carrier Lifetime to Enhance the Long-Wavelength Visible-Light Catalytic Activity of N-Doped In2O3
Sun, Liming; He, Xiaoxiao; Zeng, Suyuan ; Yuan, Yusheng; Li, Rong; et al, Inorganic Chemistry, 2021, 60(2), 1160-1171

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
Referenz
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; de Oliveira, Alline B. V.; Sindra, Haryadylla C.; Archanjo, Braulio S.; Mendoza, Martin E.; et al, ChemCatChem, 2016, 8(4), 743-750

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium (complexes with triethoxysilylpropyl-methylimidazolium chloride and acetate) ,  1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride (palladium acetate complexes) Solvents: Dimethylformamide ,  Water ;  25 min, 70 °C
Referenz
Mesoporous MCM-41 supported N-heterocyclic carbene-Pd(II) complex for Suzuki coupling reaction
Alam, Nazmul Md.; Sarkar, Shaheen M., Reaction Kinetics, 2011, 103(2), 493-500

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  SiliaCat Pd Solvents: Ethanol ;  2 h, reflux
Referenz
A new class of heterogeneous Pd catalysts for synthetic organic chemistry
Pagliaro, Mario; Pandarus, Valerica; Beland, Francois; Ciriminna, Rosaria; Palmisano, Giovanni; et al, Catalysis Science & Technology, 2011, 1(5), 60-63

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ;  24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Exploring bio-inspired strategies for the production of noble metal nanocatalysts
Knecht, Marc R.; Pacardo, Dennis B.; Coppage, Ryan; Naik, Rajesh R., Polymer Preprints (American Chemical Society, 2010, 51(1), 12-13

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium ,  1,4-Benzenediamine, polymer with 1,4-diisocyanatobenzene Solvents: Water ;  1 h, 60 °C
Referenz
Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in Water
So, Jae Il ; Hwang, Sosan; Lee, Myeong Yeon; Song, Mingyu; Baeck, Sung-Hyeon ; et al, ACS Applied Polymer Materials, 2020, 2(8), 3122-3134

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ;  5 min, 150 psi, 75 °C
Referenz
Enhanced heterogeneously catalyzed Suzuki-Miyaura reaction over SiliaCat Pd(0)
Pandarus, Valerica; Desplantier-Giscard, Delphine; Gingras, Genevieve; Ciriminna, Rosaria; Demma Cara, Piera; et al, Tetrahedron Letters, 2013, 54(35), 4712-4716

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol ,  1,4-Dioxane ,  Water ;  25 °C; 1 h, 25 °C → 100 °C
1.2 Reagents: Water ;  100 °C; 100 °C → rt
Referenz
The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance
Bolliger, Jeanne L.; Frech, Christian M., Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate (complex with bipyridyl amide bound on silica) Solvents: Water ;  1 h, 80 °C
Referenz
Organic chemical reaction catalyst supported palladium on reversed phase silica gel support for forming bi-aryl compound
, Korea, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Isopropanol ,  Water ;  6 h, 80 °C
Referenz
Palladium supported on aminopropyl-functionalized polymethylsiloxane microspheres: Simple and effective catalyst for the Suzuki-Miyaura C-C coupling
Zawartka, Wojciech; Pospiech, Piotr; Cypryk, Marek; Trzeciak, Anna M., Journal of Molecular Catalysis A: Chemical, 2015, 407, 230-235

4-Hydroxybiphenyl Raw materials

4-Hydroxybiphenyl Preparation Products

4-Hydroxybiphenyl Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:92-69-3)4-Phenylphenol
Bestellnummer:1648118
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00
Preis ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:92-69-3)4-Phenylphenol
Bestellnummer:1648118
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49
Preis ($):discuss personally
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-69-3)4-Phenylphenol
sfd18147
Reinheit:99.9%
Menge:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-69-3)4-Phenylphenol
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